molecular formula C14H21NO3S B230868 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine

Cat. No. B230868
M. Wt: 283.39 g/mol
InChI Key: HGJMHGUNZSEXON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine, also known as EMS, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EMS is a sulfonylpiperidine derivative that has been synthesized and studied for its biochemical and physiological effects.

Mechanism of Action

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine is believed to exert its effects through the modulation of specific receptors in the body. It has been reported to act as an antagonist at the 5-HT6 receptor, which is involved in the regulation of mood and cognition. 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has also been shown to bind to the dopamine transporter, which plays a role in the regulation of dopamine levels in the brain. The exact mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been reported to inhibit the uptake of dopamine in rat brain synaptosomes, which suggests that it may have potential therapeutic effects on dopamine-related disorders such as Parkinson's disease. 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has also been shown to have anticonvulsant activity in animal models, which indicates that it may have potential as an antiepileptic drug. Further studies are needed to fully understand the biochemical and physiological effects of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine.

Advantages and Limitations for Lab Experiments

One advantage of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine is that it is a relatively simple compound to synthesize, which makes it accessible for research purposes. 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has also been reported to have good solubility in various solvents, which makes it easy to work with in the laboratory. One limitation of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine is that it has not been extensively studied in humans, which means that its potential therapeutic effects and safety profile are not fully understood. Further research is needed to evaluate the advantages and limitations of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine for lab experiments.

Future Directions

There are several future directions for research on 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine. One area of interest is the development of new drugs based on the structure of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine that target specific receptors in the body. Another area of interest is the investigation of the potential therapeutic effects of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine on various diseases, such as Parkinson's disease and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine and its effects on the central nervous system.

Synthesis Methods

The synthesis of 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine involves the reaction of 2-ethoxy-5-methylbenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine. The resulting product is a white crystalline solid that can be purified by recrystallization. This synthesis method has been reported in various research articles and is considered a reliable method for producing 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine.

Scientific Research Applications

1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has been studied for its potential applications in various scientific fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has been investigated as a potential lead compound for the development of new drugs that target specific receptors in the body. In neuroscience, 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has been used to study the effects of sulfonylpiperidine derivatives on the central nervous system. In pharmacology, 1-[(2-Ethoxy-5-methylphenyl)sulfonyl]piperidine has been evaluated for its potential therapeutic effects on various diseases.

properties

Molecular Formula

C14H21NO3S

Molecular Weight

283.39 g/mol

IUPAC Name

1-(2-ethoxy-5-methylphenyl)sulfonylpiperidine

InChI

InChI=1S/C14H21NO3S/c1-3-18-13-8-7-12(2)11-14(13)19(16,17)15-9-5-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

HGJMHGUNZSEXON-UHFFFAOYSA-N

SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2

Canonical SMILES

CCOC1=C(C=C(C=C1)C)S(=O)(=O)N2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.